Imidazo(2',1':2,3)thiazolo(5,4-b)pyridine, 2-(6-fluoro-3-pyridinyl)-7-methoxy-
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Overview
Description
W-372 is a biochemical.
Scientific Research Applications
Novel Synthesis Approaches
- Synthesis of Thiazolo[5,4-c]pyridines : A novel method for synthesizing 2-substituted thiazolo[5,4-c]pyridines was discovered. This approach involves cyclizing o-disubstituted aminopyridines to create imidazo[4,5-c]pyridines, among other compounds (Katner & Brown, 1990).
Pharmacological Applications
- Potential Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective agents for antiulcer applications (Starrett et al., 1989).
- Anti-inflammatory Agents : Novel imidazo[2,1-b][1,3]thiazine derivatives, modified with 4-pyridinyloxyl moiety, have been described as potential anti-inflammatory agents. Their drug-like properties and pharmacological activities have been studied (Biointerface Research in Applied Chemistry, 2022).
- Antihypertensive Activity : Imidazoindole derivatives, including pyridino[1,2-a]imidazo[5,4-b]indole, have shown significant antihypertensive activity in animal models (Adhikary, Das & Hess, 1976).
Chemical Properties and Reactions
- Chemical and Physical Properties : The chemical and physical properties, reactivity, and synthesis of various bicyclic 5-6 systems, including imidazo[1,2-a]pyridine, have been detailed. This information is crucial for understanding the potential applications of these compounds in organic synthesis or medicinal chemistry (Couty & Evano, 2008).
Therapeutic Potential
- Prospective Therapeutic Agents : Imidazo[1,2-a]pyridine has been identified as a potential scaffold for various therapeutic applications, including anticancer, antimicrobial, antiviral, and antidiabetic activities. Structural modifications of this scaffold could lead to the development of novel therapeutic agents (Deep et al., 2016).
properties
CAS RN |
1206721-12-1 |
---|---|
Product Name |
Imidazo(2',1':2,3)thiazolo(5,4-b)pyridine, 2-(6-fluoro-3-pyridinyl)-7-methoxy- |
Molecular Formula |
C14H9FN4OS |
Molecular Weight |
300.3114 |
IUPAC Name |
Imidazo(2',1':2,3)thiazolo(5,4-b)pyridine, 2-(6-fluoro-3-pyridinyl)-7-methoxy- |
InChI |
InChI=1S/C14H9FN4OS/c1-20-12-5-3-10-13(18-12)21-14-17-9(7-19(10)14)8-2-4-11(15)16-6-8/h2-7H,1H3 |
InChI Key |
CZEQPPMIFFXBLZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C(SC3=NC(C4=CC=C(F)N=C4)=CN32)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
W-372; W 372; W372. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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